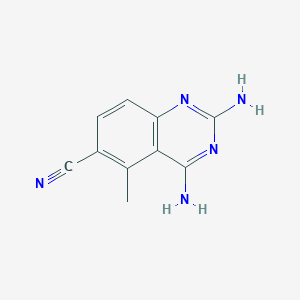

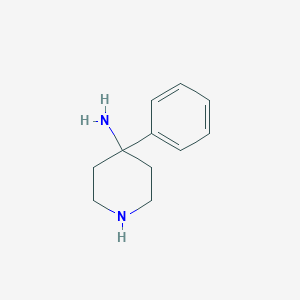

![molecular formula C14H20N2O B3112354 N-[(4-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-87-2](/img/structure/B3112354.png)

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide

Übersicht

Beschreibung

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide is a chemical compound with the molecular weight of 232.33 . It is also known by its IUPAC name, N-(4-methylbenzyl)-4-piperidinecarboxamide . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) . This indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis

Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving this compound are not explicitly mentioned in the available literature.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 232.33 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Arylcycloalkylamines, including phenyl piperidines, are recognized for their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This property is leveraged in the development of antipsychotic agents, illustrating the compound's relevance in neuroscience and pharmacology (Sikazwe et al., 2009). Additionally, stereochemistry plays a crucial role in the pharmacological profile of phenylpiracetam and its derivatives, indicating the importance of structural configuration in enhancing drug efficacy (Veinberg et al., 2015).

Environmental Applications

Nanofiltration (NF) membranes, particularly those based on piperazine (PIP) and featuring a crumpled polyamide layer, have shown significant potential in water treatment applications. This innovation demonstrates the compound's utility beyond pharmacology, contributing to environmental sustainability through improved membrane separation performance (Shao et al., 2022).

Drug Discovery and Pharmacological Research

Piperazine derivatives are extensively studied for their therapeutic potential across various domains, including anticancer, anti-inflammatory, and CNS agents. The versatility of piperazine as a scaffold in drug discovery is highlighted by its presence in numerous marketed drugs with diverse pharmacological activities, underscoring its critical role in medicinal chemistry (Rathi et al., 2016).

Insecticidal Properties

The insecticidal activities of Piper spp. extracts, particularly those rich in piperamides, offer an environmentally friendly alternative for pest control. This application showcases the potential of N-[(4-methylphenyl)methyl]piperidine-2-carboxamide-related compounds in agriculture and home gardening, providing a sustainable solution to pest management (Scott et al., 2007).

Anti-mycobacterial Activity

Piperazine-based compounds have demonstrated significant anti-mycobacterial activity, including against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This highlights the potential of piperazine derivatives in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Wirkmechanismus

While the specific mechanism of action for N-[(4-methylphenyl)methyl]piperidine-2-carboxamide is not detailed in the available literature, piperidine derivatives have been found to exhibit various biological activities. For instance, some piperidine analogues have shown significant anti-angiogenic and DNA cleavage activities . These compounds are believed to exert their effects by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h5-8,13,15H,2-4,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTOQCKYEBHXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)

![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)

![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)

![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)

![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)